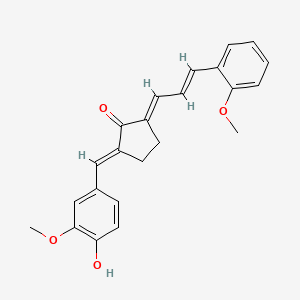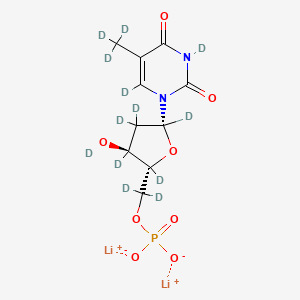
Thymidine 5'-monophosphate-d13 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine 5’-monophosphate-d13 (dilithium): is a deuterium-labeled thymidine monophosphate. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes, making it a valuable tool in drug development and metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thymidine 5’-monophosphate-d13 (dilithium) is synthesized by incorporating deuterium into thymidine 5’-monophosphate. The process involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions typically include controlled temperature and pH to ensure the stability of the deuterium-labeled compound .
Industrial Production Methods: Industrial production of thymidine 5’-monophosphate-d13 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired product. The final compound is then tested for isotopic purity and chemical stability .
Analyse Chemischer Reaktionen
Types of Reactions: Thymidine 5’-monophosphate-d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine 5’-diphosphate or thymidine 5’-triphosphate.
Reduction: Reduction reactions can convert thymidine 5’-monophosphate-d13 back to thymidine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Thymidine 5’-diphosphate, thymidine 5’-triphosphate.
Reduction: Thymidine.
Substitution: Various substituted thymidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Thymidine 5’-monophosphate-d13 (dilithium) is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterium labeling allows for precise tracking of the compound through various stages of a reaction .
Biology: In biological research, the compound is used to study DNA synthesis and repair mechanisms. It helps in understanding the incorporation of nucleotides into DNA and the effects of deuterium labeling on biological processes .
Medicine: The compound is valuable in pharmacokinetic studies to track the distribution and metabolism of thymidine analogs in the body. It aids in the development of new drugs by providing insights into their metabolic pathways .
Industry: In the pharmaceutical industry, thymidine 5’-monophosphate-d13 (dilithium) is used in the development and testing of new drugs. Its stable isotope labeling allows for accurate quantification and analysis of drug candidates .
Wirkmechanismus
Thymidine 5’-monophosphate-d13 (dilithium) exerts its effects by participating in the synthesis of DNA. It is incorporated into the DNA strand during replication, allowing researchers to track and study the process. The deuterium labeling does not significantly alter the compound’s behavior, making it an ideal tracer for studying DNA synthesis and repair .
Molecular Targets and Pathways:
Thymidylate synthase: Catalyzes the conversion of deoxyuridine monophosphate to thymidine monophosphate.
DNA polymerase: Incorporates thymidine monophosphate into the growing DNA strand.
Thymidine kinase: Phosphorylates thymidine to thymidine monophosphate.
Vergleich Mit ähnlichen Verbindungen
Thymidine 5’-monophosphate-15N2,d13 (dilithium): Labeled with both deuterium and nitrogen-15.
Thymidine 5’-monophosphate: The non-labeled version of the compound.
Thymidine 5’-diphosphate: Contains two phosphate groups.
Thymidine 5’-triphosphate: Contains three phosphate groups.
Uniqueness: Thymidine 5’-monophosphate-d13 (dilithium) is unique due to its deuterium labeling, which allows for precise tracking and quantification in various research applications. This labeling provides a distinct advantage in studying metabolic pathways and drug development processes .
Eigenschaften
Molekularformel |
C10H13Li2N2O8P |
|---|---|
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[3,6-dideuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H15N2O8P.2Li/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1/i1D3,2D2,3D,4D2,6D,7D,8D,13D;;/hD |
InChI-Schlüssel |
ZEFACUFFWBFJPP-CRRAQMQRSA-L |
Isomerische SMILES |
[2H]C1=C(C(=O)N(C(=O)N1[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



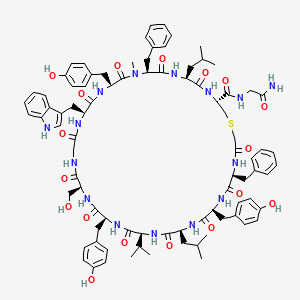
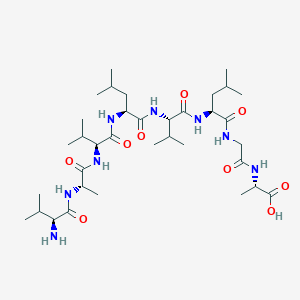
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

![sodium;2-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B12375719.png)
![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)
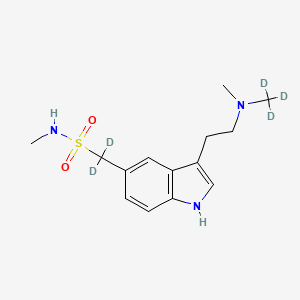


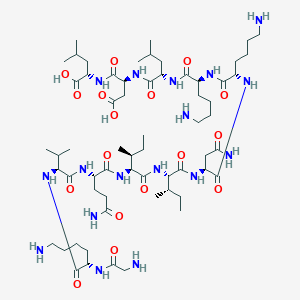
![[2-[4-[[4-[Benzyl(ethyl)amino]phenyl]diazenyl]anilino]-2-oxoethyl]-triethylazanium;bromide](/img/structure/B12375747.png)
